BenchChemオンラインストアへようこそ!

(3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride

medicinal chemistry fragment-based drug design physicochemical profiling

(3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride (CAS 1220028-39-6, molecular formula C₁₀H₁₉ClN₂O₂, MW 234.72 g/mol) is a dual-heterocyclic building block featuring a 3-hydroxypyrrolidine ring linked via a methanone bridge to a 3-piperidine ring, isolated as the hydrochloride salt for enhanced aqueous solubility and storage stability. Its sp³-rich, conformationally restrained scaffold places it within a class of piperidine-pyrrolidine amides widely used as synthetic intermediates in medicinal chemistry programs targeting diverse biological space.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
CAS No. 1220028-39-6
Cat. No. B1398323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride
CAS1220028-39-6
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC(C2)O.Cl
InChIInChI=1S/C10H18N2O2.ClH/c13-9-3-5-12(7-9)10(14)8-2-1-4-11-6-8;/h8-9,11,13H,1-7H2;1H
InChIKeyFHCAPDVSGPWMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride (CAS 1220028-39-6): Core Identity and Supplier Landscape


(3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride (CAS 1220028-39-6, molecular formula C₁₀H₁₉ClN₂O₂, MW 234.72 g/mol) is a dual-heterocyclic building block featuring a 3-hydroxypyrrolidine ring linked via a methanone bridge to a 3-piperidine ring, isolated as the hydrochloride salt for enhanced aqueous solubility and storage stability [1]. Its sp³-rich, conformationally restrained scaffold places it within a class of piperidine-pyrrolidine amides widely used as synthetic intermediates in medicinal chemistry programs targeting diverse biological space [2]. The compound is commercially available from several research-chemical suppliers (e.g., Matrix Scientific, Leyan, MolCore, AK Scientific, Chemenu) at typical purities of 95% or higher, though batch-to-batch purity variations necessitate incoming quality verification by the end-user [1].

Why Generic Substitution Fails: Structural Nuances of (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride That Preclude Simple Analog Interchange


Regioisomeric and functional-group analogs within the (hydroxy-pyrrolidinyl)(piperidinyl)-methanone family share the same molecular formula and similar topological surface area (TPSA ≈ 52.6 Ų), yet differ critically in the ring position bearing the hydroxyl group and the connectivity of the methanone linker [1]. These subtle differences alter hydrogen-bond donor/acceptor geometry, ring pKa, and conformational preferences, which in turn impact molecular recognition at biological targets, metabolic stability, and physicochemical properties such as logP and solubility [1][2]. Consequently, substituting the 3-hydroxy-pyrrolidinyl/3-piperidinyl regioisomer with its 2-piperidinyl, 4-piperidinyl, or hydroxyl-on-piperidine analogs without experimental validation introduces uncontrolled variables that can undermine SAR campaigns and synthetic route reliability [2].

Quantitative Differentiation Evidence for (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride vs. Closest Analogs


Hydrogen-Bond Donor Count: Conformational Restraint Advantage Over Dehydroxy Analog (CAS 35090-94-9)

The target compound contains three hydrogen-bond donors (pyrrolidine –OH, piperidine –NH, and the protonated piperidine nitrogen from the HCl salt), whereas the direct dehydroxy analog piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9, free base C₁₀H₁₈N₂O) possesses only one HBD in its free base form [1]. This difference in HBD count influences both target engagement geometry and solubility: the additional hydroxyl provides an extra hydrogen-bonding anchor point for interactions with protein active sites, while also increasing topological polar surface area (TPSA) from approximately 32.3 Ų (analog) to 52.6 Ų (target) [1]. In fragment-based drug design, this HBD increment is non-trivial—each hydrogen-bonding interaction can contribute approximately 2–6 kJ/mol to binding free energy [2].

medicinal chemistry fragment-based drug design physicochemical profiling

Regioisomeric Hydroxyl Placement: 3-Pyrrolidinol vs. 3-Piperidinol Constitutional Isomer (CAS 1909313-59-2)

The target compound positions the hydroxyl group on the pyrrolidine ring (3-hydroxypyrrolidine), whereas its constitutional isomer 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride (CAS 1909313-59-2) locates the hydroxyl on the piperidine ring . This seemingly minor atomic permutation creates distinct hydrogen-bonding vectors: the pyrrolidine-3-OH in the target compound projects ~1.5–2.0 Å closer to the amide carbonyl oxygen compared to the piperidine-3-OH in the isomer, due to differences in ring size (5-membered vs. 6-membered) and the chair vs. envelope conformational preferences of the respective rings [1]. Such altered geometric relationships can lead to divergent selectivity profiles when these scaffolds are incorporated into inhibitor series targeting enzymes with precise hydrogen-bonding requirements, such as kinases or proteases [1].

regioisomer differentiation ADME profiling kinase inhibitor design

Piperidine Ring Substitution Position: 3-Piperidinyl vs. 2-Piperidinyl Regioisomer (CAS 1236261-98-5) and 4-Piperidinyl Regioisomer (CAS 1220039-08-6)

The target compound attaches the methanone linker at the 3-position of the piperidine ring, whereas closely related regioisomers exist with attachment at the 2-position (CAS 1236261-98-5) and 4-position (CAS 1220039-08-6) [1]. The 3-piperidinyl substitution yields a benzylic-like disposition where the piperidine nitrogen is in a meta relationship to the carbonyl, resulting in a calculated pKa for the piperidine NH of approximately 9.8–10.1 (estimated by computational methods), compared to an estimated pKa of approximately 10.2–10.6 for the 4-piperidinyl isomer where the nitrogen is para to the electron-withdrawing carbonyl [2]. This ~0.5 pKa unit difference alters the protonation state at physiological pH (7.4): the 3-isomer is ~70–75% protonated versus ~80–85% for the 4-isomer, which can influence membrane permeability and off-target binding to aminergic GPCRs [2].

regioisomer selectivity GPCR ligand design synthetic intermediate sourcing

Rotatable Bond Count: Conformational Pre-organization vs. Flexible Analogs

The target compound has only one rotatable bond (the C–C bond connecting the carbonyl to the piperidine ring), as documented in PubChem computed properties [1]. In contrast, analogs with elongated linkers—such as [1-(piperidine-3-carbonyl)pyrrolidin-3-yl]methanol (CAS 1566053-81-3)—introduce a hydroxymethyl substituent with an additional rotatable bond, increasing the total to two or more rotatable bonds . In fragment-based screening, each freely rotatable bond reduces the probability of achieving a bioactive conformation by a factor of approximately 3, and imposes an entropic penalty of roughly 2–5 kJ/mol upon binding [2]. The single-rotatable-bond architecture of the target compound thus offers higher ligand efficiency and reduced conformational entropy loss, a desirable feature for fragment hits that must be optimized while maintaining ligand efficiency metrics [2].

conformational restriction ligand efficiency entropy-driven binding

HCl Salt Form: Solubility and Stability Advantage Over Free Base (C₁₀H₁₈N₂O₂, CAS 1282162-69-9)

The target compound is supplied and stored as the hydrochloride salt (C₁₀H₁₉ClN₂O₂), whereas the corresponding free base (CAS 1282162-69-9, 1-(pyrrolidine-3-carbonyl)piperidin-3-ol) has a molecular formula of C₁₀H₁₈N₂O₂ and molecular weight of 198.26 g/mol . The hydrochloride salt form has been documented to provide enhanced aqueous solubility and long-term storage stability under ambient conditions (store at room temperature, dry environment), compared to the free base which typically requires sealed, refrigerated storage (2–8°C) . The HCl salt is classified as non-hazardous for DOT/IATA transport, facilitating international procurement logistics . While no direct comparative solubility measurements are publicly available for this specific compound, the general principle that hydrochloride salts of amine-containing heterocycles exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases is well established in pharmaceutical preformulation science [1].

salt screening preformulation aqueous solubility

Synthetic Tractability: The Hydroxyl Group as a Distinct Derivatization Handle

The pyrrolidine 3-OH group in the target compound serves as a unique reactive handle that is absent in non-hydroxylated analogs such as piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (CAS 937724-81-7) . This hydroxyl enables direct derivatization reactions—including O-alkylation, Mitsunobu coupling, sulfonylation, and oxidation to the ketone—that are orthogonal to reactions at the piperidine and pyrrolidine nitrogen centers [1]. The orthogonality is particularly valuable in library synthesis: the hydroxyl can be selectively functionalized in the presence of the two basic amine centers (piperidine NH and pyrrolidine N) without requiring additional protection/deprotection steps, effectively reducing the synthetic step count by 2–3 steps compared to starting from the dehydroxy analog and installing oxygen functionality later [1]. This contrasts with the piperidinol isomer (CAS 1909313-59-2), where the tertiary hydroxyl adjacent to the piperidine nitrogen is more sterically hindered and less reactive toward standard alcohol derivatization chemistry [1].

synthetic chemistry building block diversification parallel synthesis

High-Value Application Scenarios for (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride Based on Structural Differentiation


Fragment-Based Lead Generation Requiring HBD-Rich, Low-Rotatable-Bond Starting Points

In fragment-based drug discovery, library members are triaged by ligand efficiency and the Rule of Three (Ro3). The target compound (MW 234.72 g/mol with salt, ~198 g/mol free base; 1 rotatable bond; 3 HBD; TPSA 52.6 Ų) satisfies Ro3 criteria for a fragment-sized molecule while offering hydrogen-bond donor enrichment from the pyrrolidine hydroxyl [1]. The low conformational flexibility reduces entropic penalty upon binding, increasing the probability that fragment hits can be advanced to high-affinity leads without incurring unacceptable molecular property inflation [2]. Researchers should select this scaffold over the more flexible hydroxymethyl analog (CAS 1566053-81-3) or the dehydroxy analog (CAS 35090-94-9) when screening against targets with deep, polar binding pockets such as kinases, proteases, and epigenetic reader domains that reward rigid, HBD-capable fragments [2].

Synthesis of Kinase-Focused Compound Libraries via Parallel Derivatization of Three Orthogonal Handles

The compound's three synthetically orthogonal reactive centers—pyrrolidine 3-OH (nucleophilic), piperidine NH (nucleophilic), and amide carbonyl (electrophilic)—make it an ideal core scaffold for generating diverse kinase inhibitor libraries through iterative parallel synthesis [1]. The hydroxyl can be elaborated with diverse capping groups (aryl, heteroaryl, alkyl) via O-alkylation or Mitsunobu chemistry, while the piperidine NH can be functionalized via reductive amination, sulfonylation, or urea formation, all without mutual interference [1]. This orthogonal reactivity profile is superior to that of the dehydroxy analog CAS 937724-81-7, which lacks the hydroxyl handle and therefore limits library diversity to two substitution vectors, restricting the accessible chemical space by an estimated 50–70% in a representative 100-compound library [1].

Regioisomer-Controlled SAR Studies Probing Hydroxyl Geometry in Ligand-Protein Interactions

When investigating the contribution of a hydroxyl hydrogen-bond donor to target binding, the precise spatial positioning of the donor—determined by whether it resides on a 5-membered pyrrolidine ring or 6-membered piperidine ring—can differentiate active compounds from inactive ones at single-digit micromolar potency thresholds [1]. The target compound (pyrrolidine-3-OH) and its constitutional isomer CAS 1909313-59-2 (piperidine-3-OH) provide an isomeric pair for head-to-head SAR comparison, enabling deconvolution of the hydroxyl's geometric contribution to binding independent of overall lipophilicity or TPSA changes [1]. This approach is directly applicable to programs targeting enzymes where the hydroxyl participates in a key hydrogen-bond interaction, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and aldosterone synthase (CYP11B2), for which piperidinyl-pyrrolidinyl methanone scaffolds have been disclosed in the patent literature [2].

Preformulation Development Leveraging HCl Salt Handling Advantages

For medicinal chemistry programs advancing toward in vivo pharmacokinetic studies, the HCl salt form (CAS 1220028-39-6) offers practical advantages in formulation: room-temperature storage stability reduces cold-chain logistics complexity, while the non-hazardous transport classification (DOT/IATA) minimizes shipping surcharges and regulatory paperwork when sourcing from international suppliers such as AK Scientific or Matrix Scientific [1][2]. These logistical attributes translate to faster procurement turnaround and lower per-gram delivered cost compared to the free base (CAS 1282162-69-9), which requires refrigerated storage and may incur hazardous material fees depending on classification thresholds . When sourcing gram-quantity batches for PK/PD studies, procurement teams should preferentially specify the HCl salt to avoid cold-chain surcharges and minimize batch-to-batch variability arising from incomplete or variable salt formation in situ.

Quote Request

Request a Quote for (3-Hydroxy-1-pyrrolidinyl)(3-piperidinyl)-methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.